molecular formula C12H19FN2 B12609015 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- CAS No. 648924-48-5

2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl-

Cat. No.: B12609015
CAS No.: 648924-48-5
M. Wt: 210.29 g/mol
InChI Key: ONSHZMARVDXWBJ-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a tert-butyl group, a fluorine atom, and multiple methyl groups. Its molecular formula is C12H22N2OSi, and it has a molecular weight of 238.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-pyridinamine with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the tert-butyl dimethylsilyl ether derivative, which is then further reacted with fluorinating agents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- is unique due to the presence of the fluorine atom and the specific arrangement of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

648924-48-5

Molecular Formula

C12H19FN2

Molecular Weight

210.29 g/mol

IUPAC Name

6-tert-butyl-3-fluoro-N,N,5-trimethylpyridin-2-amine

InChI

InChI=1S/C12H19FN2/c1-8-7-9(13)11(15(5)6)14-10(8)12(2,3)4/h7H,1-6H3

InChI Key

ONSHZMARVDXWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C(C)(C)C)N(C)C)F

Origin of Product

United States

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